![molecular formula C8H12N3NaO2 B13511247 sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)
sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution Reactions:
Acetate Formation: The final step involves the reaction of the triazole derivative with sodium acetate to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
1-Methyl-1H-1,2,4-triazole: A simpler derivative with a single methyl group.
3-(Propan-2-yl)-1H-1,2,4-triazole: A derivative with a propan-2-yl group.
Comparison: Sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate is unique due to the presence of both methyl and propan-2-yl groups, which may confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-sodium counterparts.
Properties
Molecular Formula |
C8H12N3NaO2 |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
sodium;2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C8H13N3O2.Na/c1-5(2)8-9-6(4-7(12)13)11(3)10-8;/h5H,4H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI Key |
KOIUZHIDIWXQOZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



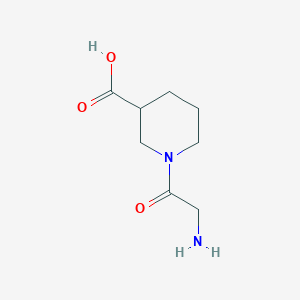
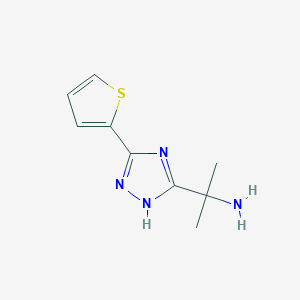
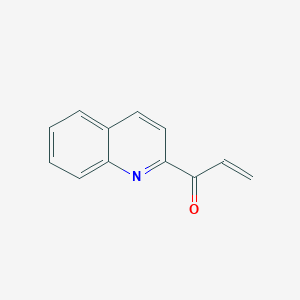
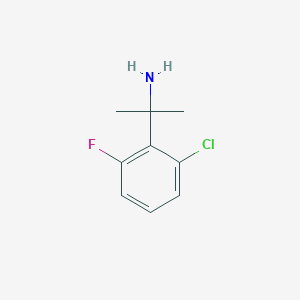
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)

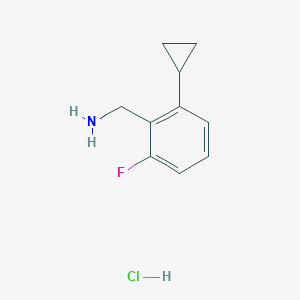
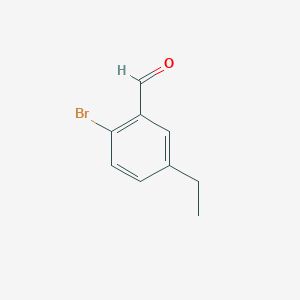
![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)

![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
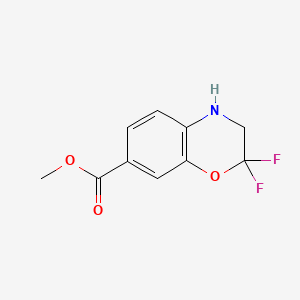
![(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid](/img/structure/B13511240.png)
